molecular formula C5H9BrO3 B7906274 2-Methoxyethyl 2-bromoacetate CAS No. 56521-72-3

2-Methoxyethyl 2-bromoacetate

Cat. No.: B7906274
CAS No.: 56521-72-3
M. Wt: 197.03 g/mol
InChI Key: YDCHQCZKVZFJEL-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-bromoacetate (CAS 56521-72-3) is an ester derivative of bromoacetic acid, characterized by a molecular weight of 197.03 g/mol and the molecular formula C5H9BrO3 . This compound combines a highly reactive bromoacetate moiety, which acts as a strong electrophile and alkylating agent, with a polar 2-methoxyethyl group that can enhance solubility in polar solvents compared to simpler alkyl esters . Its physical properties include a density of 1.469 g/cm³ and a boiling point of 214.1°C at 760 mmHg . In organic synthesis, it serves as a key building block. Its primary research value lies in its ability to efficiently alkylate various nucleophiles, such as phenol and amino groups, under basic conditions to form ether and secondary amine linkages, respectively . This reactivity is widely exploited in the synthesis of more complex molecules, including the preparation of pharmaceutical intermediates and the structural elaboration of heterocyclic compounds . A common and efficient preparation method involves a solvent-free esterification of 2-bromoacetic acid with 2-methoxyethanol, catalyzed by a solid acid catalyst like Amberlyst-15 at 120°C, achieving high conversion rates . The crude product is typically purified via vacuum distillation to isolate a high-purity material . As a bromoacetate ester, it is a lachrymator and is highly toxic upon ingestion or inhalation . This product is intended for research purposes only in a controlled laboratory setting and is not approved for human or veterinary use.

Properties

IUPAC Name

2-methoxyethyl 2-bromoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c1-8-2-3-9-5(7)4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCHQCZKVZFJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324219
Record name NSC406053
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URL https://comptox.epa.gov/dashboard/DTXSID60324219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56521-72-3
Record name NSC406053
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406053
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC406053
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes Sₙ2 displacement with diverse nucleophiles, forming derivatives with modified functional groups.

Key Reactions and Conditions

NucleophileConditionsProductYieldSource
Amines (e.g., bis(2-methoxyethyl)amine)EtOAc, NaOH, Na₂SO₄, RT, 4–6 hrs2-Methoxyethyl glycinate esters68–86%
Alkoxides (e.g., K₂CO₃)Heptane/DCM (4:1), TBABr, RT, 36 hrsAlkoxyacetates76–93%
ThiolsNot explicitly reported; analogous to methyl bromoacetate reactionsThioacetates

Notable Example :

  • Reaction with bis(2-methoxyethyl)amine in ethyl acetate at room temperature produced a glycinate ester in 68% yield after distillation.

Reaction with Amines

Primary and secondary amines readily substitute the bromine atom, forming stable glycinates.

Optimized Conditions for Amine Reactions :

ParameterOptimal Value
SolventEtOAc/heptane-DCM
BaseK₂CO₃ (4 equiv)
CatalystTBABr (0.05 equiv)
TemperatureAmbient (25°C)

Mechanistic Insight : The reaction proceeds via a two-step process:

  • Deprotonation of the amine to generate a stronger nucleophile.

  • Bimolecular substitution at the α-carbon .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields bromoacetic acid and 2-methoxyethanol.

  • Basic Hydrolysis (Saponification) : Produces sodium bromoacetate and 2-methoxyethanol .

Kinetic Data :

ConditionRate Constant (k, s⁻¹)Half-life (t₁/₂)
1M HCl, 80°C1.2 × 10⁻⁴~96 min
1M NaOH, 80°C3.8 × 10⁻⁴~30 min

Comparative Reactivity with Analogues

The 2-methoxyethyl group enhances solubility in polar aprotic solvents compared to shorter-chain esters.

Reactivity Comparison Table

CompoundBoiling Point (°C)Hydrolysis Rate (Relative)Sₙ2 Reactivity
Methyl bromoacetate143–145 (20 mmHg)1.0High
Ethyl bromoacetate156–158 (760 mmHg)0.7Moderate
2-Methoxyethyl 2-bromoacetate 200 (1 mmHg)0.5Moderate-High

Comparison with Similar Compounds

Key Observations:

  • Reactivity : Ethyl and methyl esters are preferred for straightforward nucleophilic substitutions due to their smaller size and lower steric hindrance .
  • Solubility : Methoxyethyl-containing derivatives exhibit improved solubility in aqueous or polar organic solvents, which is advantageous in medicinal chemistry .
  • Thermal Stability : Longer-chain ether derivatives (e.g., 2-(2-methoxyethoxy)ethyl 2-bromoacetate) have higher boiling points, suggesting utility in high-temperature reactions .

Pharmaceutical Intermediates

  • Methyl 2-bromoacetate : Key in one-pot syntheses of thiazolidine-2,4-diones, a scaffold for antidiabetic drugs .
  • 2-Methoxyethyl analogs: Derivatives like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid show enhanced inhibitory activity (IC₅₀ = 1 µM) against fungal histone deacetylases compared to trichostatin A (IC₅₀ = 1.5 µM), highlighting the methoxyethyl group’s role in bioactivity .

Polymer and Material Science

  • 2-(2-Methoxyethoxy)ethyl 2-bromoacetate: Serves as a monomer in biodegradable polymers due to its hydrolytically labile ester and ether groups .

Preparation Methods

Acid Catalysis vs. Enzymatic Catalysis

Sulfuric acid remains the preferred catalyst for industrial-scale esterification due to its low cost and high efficiency. However, enzymatic catalysts (e.g., Candida antarctica lipase B) offer greener alternatives, operating at milder temperatures (40–50°C) with comparable yields (80–85%).

Solvent-Free Conditions

Modern protocols emphasize solvent-free esterification to reduce waste. For example, 2-bromoacetic acid and 2-methoxyethanol react at 120°C with Amberlyst-15 (a solid acid catalyst), achieving 88% conversion in 3 hours.

Purification Techniques

Distillation

Vacuum distillation is critical for isolating high-purity 2-methoxyethyl 2-bromoacetate. As demonstrated in CN101891615A, fractional distillation under reduced pressure (14–16 mmHg) isolates the ester at 56–60°C.

Neutralization and Washing

Post-reaction, the crude product is neutralized with 5% sodium bicarbonate (to pH 8.5–8.8), washed with water, and dried over anhydrous calcium chloride.

Industrial-Scale Production Considerations

Cost Analysis

Raw Material Costs (per kg of product) :

MaterialQuantity (kg)Cost (USD)
Acetic Acid0.651.30
Bromine1.204.80
2-Methoxyethanol0.756.00
Sulfuric Acid0.050.15

Total Production Cost : ~$12.25/kg

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 4.30 (t, 2H, OCH₂), 3.60 (t, 2H, CH₂O), 3.40 (s, 3H, OCH₃), 3.20 (s, 2H, BrCH₂).

  • IR (cm⁻¹) : 1745 (C=O), 1250 (C-O), 650 (C-Br).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxyethyl 2-bromoacetate
Reactant of Route 2
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2-Methoxyethyl 2-bromoacetate

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